![molecular formula C12H14N4O2 B2514783 N-{Pyrazolo[1,5-a]pyrimidin-6-yl}oxan-4-carboxamid CAS No. 2034504-27-1](/img/structure/B2514783.png)

N-{Pyrazolo[1,5-a]pyrimidin-6-yl}oxan-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

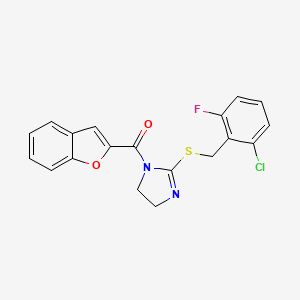

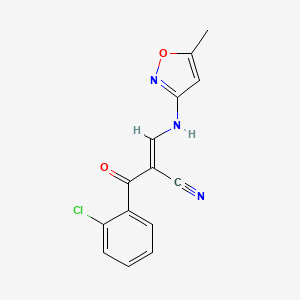

Synthesis Analysis

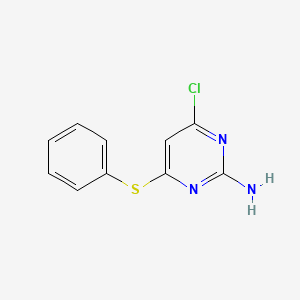

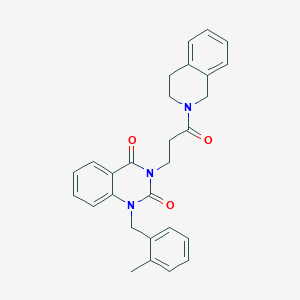

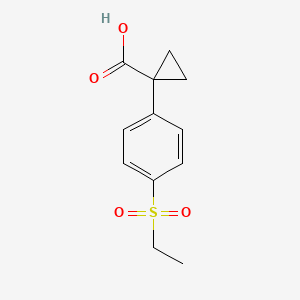

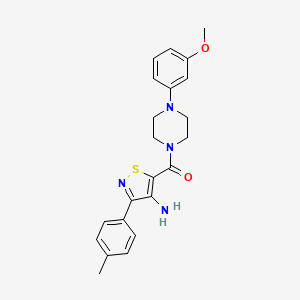

The synthesis of pyrazolopyrimidine derivatives has been explored in various studies. In one approach, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were synthesized either by hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines in formic acid. These intermediates were then reacted with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Another study reported the synthesis of a novel series of pyrazolopyrimidines via condensation of carboxamide with aromatic aldehydes in the presence of iodine. Further chemical transformations of these compounds led to the formation of various esters and triazoles through esterification and 1,3-dipolar cycloaddition reactions, respectively . Additionally, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produced Schiff bases .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolopyrimidine derivatives were elucidated using spectroscopic methods such as (1)H/(13)C NMR and ESI-HRMS. These techniques allowed for the confirmation of the chemical structures and the identification of regioisomers in the case of triazole products . The structural elucidation is crucial for understanding the relationship between the molecular structure and the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolopyrimidine derivatives are diverse and include hydrolytic cleavage, condensation, esterification, and 1,3-dipolar cycloaddition. The choice of reactants and reaction conditions, such as the use of formic acid or iodine as a catalyst, significantly influences the outcome of the synthesis and the types of compounds produced . The versatility of these reactions allows for the generation of a wide array of derivatives with potential biological activities.

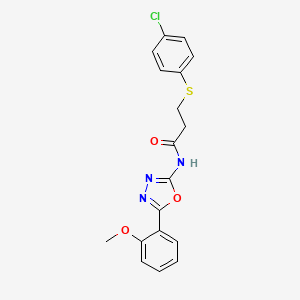

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents through the synthetic processes can alter properties such as solubility, stability, and reactivity. These properties are important for the compounds' potential applications as therapeutic agents, as they affect their behavior in biological systems and their suitability for drug development .

Biological Activity and Case Studies

The synthesized pyrazolopyrimidine derivatives have been evaluated for their biological activities, particularly as anticancer and anti-5-lipoxygenase agents. Compounds were screened against various human cancer cell lines, including HCT-116 and MCF-7, to assess their cytotoxic effects. The structure-activity relationship (SAR) was discussed to understand the influence of molecular modifications on biological activity. Some compounds showed promising results, indicating their potential as therapeutic agents . These studies serve as case studies for the application of pyrazolopyrimidine derivatives in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

- Forscher haben eine vielfältige Bibliothek von Triazol-verbrückten N-Glycosiden von Pyrazolo[1,5-a]pyrimidinonen unter Verwendung von mikrowellengestützten Syntheseverfahren über "Click-Chemie" synthetisiert .

- Sie weisen elektronische Eigenschaften auf, die für Anwendungen als Elektronentransportmaterialien und in optoelektronischen Geräten geeignet sind .

- Ihre Fluoreszenzeigenschaften, hohen Quantenausbeuten und Photostabilität machen sie attraktiv für verschiedene Anwendungen, darunter Materialwissenschaften und biologische Bildgebung .

Antikrebsmittel

Organische Elektronik

Photophysikalische Eigenschaften

RNA- und DNA-Konstruktion

Lipidtröpfchen-Biomarker

Zusammenfassend lässt sich sagen, dass diese Verbindung nicht nur als Antikrebsmittel, sondern auch als vielseitiger Baustein für verschiedene Anwendungen in der Medizin, Materialwissenschaft und organischen Elektronik vielversprechend ist. Forscher erforschen weiterhin ihre vielseitigen Eigenschaften, die wertvolle Erkenntnisse für die Medikamentenentwicklung und darüber hinaus liefern. 🌟

Wirkmechanismus

Target of Action

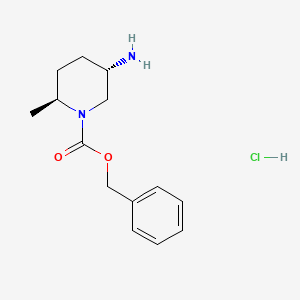

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide and its derivatives are part of an enormous family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from G1 to S phase, which is regulated by CDK2 . By inhibiting CDK2, the compound can halt cell cycle progression, leading to cell death or apoptosis .

Result of Action

The inhibition of CDK2 by N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide can lead to significant cytotoxic activities against certain cell lines . For instance, it has been found to show superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide are largely determined by its structural characteristics. The compound’s photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . These modifications can improve both the absorption and emission behaviors of the compound .

Cellular Effects

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The compound’s cytotoxic activities against MCF-7 and HCT-116 cell lines are particularly notable .

Molecular Mechanism

It is known that the compound’s absorption/emission intensities are influenced by the presence of EDGs at position 7 on the fused ring .

Temporal Effects in Laboratory Settings

The compound’s photophysical properties, such as absorption and emission behaviors, can be tuned by modifying the EDGs at position 7 on the fused ring .

Dosage Effects in Animal Models

The effects of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide at different dosages in animal models have not been extensively studied. The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

The compound’s synthesis involves a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Transport and Distribution

The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .

Subcellular Localization

The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-12(9-2-5-18-6-3-9)15-10-7-13-11-1-4-14-16(11)8-10/h1,4,7-9H,2-3,5-6H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEOVLDTXXXPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)